molecular formula C14H19N3O3 B2683987 N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide CAS No. 2034322-57-9

N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide

Cat. No.: B2683987
CAS No.: 2034322-57-9
M. Wt: 277.324
InChI Key: DCULXVHKYYBYBB-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide is a complex organic compound that features a piperidine ring substituted with a pyridinyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolo derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .

Scientific Research Applications

N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a pyridinyl group and an acetamide moiety sets it apart from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

N-[2-oxo-2-(4-pyridin-4-yloxypiperidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-11(18)16-10-14(19)17-8-4-13(5-9-17)20-12-2-6-15-7-3-12/h2-3,6-7,13H,4-5,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCULXVHKYYBYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(CC1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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